Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a [3.1.1]heptane core with an oxygen atom at position 3 (3-oxa bridge), an amino group at position 5, and a methyl ester at position 1.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5,9H2,1H3 |
InChI Key |
NWYHFVXFJKTPHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.1.1]heptane Core
The following table highlights key structural analogs and their substituents:
Key Observations :
Biological Activity
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound notable for its unique oxabicyclo structure, which integrates an oxygen atom into the bicyclic framework. This compound has garnered attention for its potential biological activity, including interactions with various molecular targets that may modulate biochemical pathways and therapeutic effects.
- Molecular Formula : CHN O
- Molecular Weight : Approximately 169.22 g/mol
- Appearance : White to light yellow solid
- Stability : Sensitive to air; requires storage under inert gas conditions
The compound features a carboxylate functional group, which is crucial for its chemical reactivity and biological interactions. The unique structural characteristics of this compound allow it to engage with various biological targets, potentially leading to altered physiological responses.
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. Such interactions could result in significant therapeutic implications, particularly in pharmacology where enzyme modulation is critical for drug development.
Case Studies and Research Findings
Several studies have explored the pharmacological activities of related compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through the inhibition of caspase-1 and phospholipase A2, suggesting that this compound may exhibit comparable activities .
- Anticancer Potential : Research on structurally related γ-butyrolactones has shown strong cytotoxic effects against various cancer cell lines, indicating that this compound could be investigated further as a potential anticancer agent .
- Neuroprotective Properties : Compounds with similar structures have been evaluated for neuroprotective activities, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease . The potential for this compound to inhibit reactive oxygen species (ROS) production could be a focal point for future research.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors, often employing Diels-Alder reactions followed by oxidation and carboxylation steps . The ability to create various derivatives enhances its utility in medicinal chemistry.
| Compound Name | Structural Features |
|---|---|
| 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid | Similar bicyclic structure without amino group |
| 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid | Methyl substitution at different position |
| 5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | Variation in substitution pattern |
Future Directions
Further research is essential to elucidate the precise mechanisms of action of this compound and its interactions with biological targets. Investigating its pharmacokinetics, bioavailability, and therapeutic efficacy will be crucial for developing this compound as a viable candidate in drug discovery.
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group transformations. Key steps include:
- Cyclopropane ring formation : Precursor bicyclic frameworks are often synthesized via [2+2] cycloadditions or strain-driven ring closures under controlled temperatures (e.g., 0°C to room temperature) .
- Amino group introduction : Brominated intermediates (e.g., Methyl 5-bromobicyclo derivatives) may undergo nucleophilic substitution with ammonia or protected amines, requiring anhydrous conditions to avoid side reactions .
- Esterification : Carboxylic acid intermediates are methylated using methanol/HCl or diazomethane .
Q. Critical Factors :
- Temperature : Low temperatures (0–5°C) minimize undesired ring-opening during cyclization .
- Solvent choice : Dichloromethane or acetonitrile is preferred for polar intermediates to enhance solubility .
- Protection/deprotection : Benzyloxycarbonyl (Cbz) groups are used to protect amines during synthesis, with hydrogenolysis for final deprotection .
Q. Table 1: Comparison of Synthetic Routes
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Ester methyl group : ~3.7 ppm (singlet) in ¹H NMR .
- Bicyclic protons : Complex splitting patterns (e.g., 1.5–2.5 ppm for strained cyclopropane rings) .
- Amino group : Broad peak at ~2.0 ppm (free amine) or absence if protected .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 170–233 for derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Chiral HPLC resolves enantiomers using cellulose-based columns (e.g., Chiralpak®) .
Q. Best Practices :
- Use deuterated DMSO for NMR to solubilize polar intermediates.
- Combine LC-MS for real-time purity analysis during synthesis .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this bicyclic compound be addressed, particularly regarding the amino group's configuration?
Methodological Answer:
- Stereocontrol :
- Validation : X-ray crystallography or NOESY NMR confirms spatial arrangement of the amino group relative to the bicyclic core .
Case Study :
Epimerization of methyl N-benzoyl-2-formyl-7-azabicyclo derivatives () achieved 66% yield of endo-isomer after chromatographic separation .
Q. What strategies are employed to resolve racemic mixtures of this compound, and what analytical methods validate enantiomeric purity?
Methodological Answer:
- Chiral Resolution :
- Validation :
Example :
Racemic methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved via Chiralpak® IA column, achieving >99% enantiomeric excess (ee) .
Q. How does the compound's reactivity compare to structurally similar bicyclic esters, and what implications does this have for derivatization?
Methodological Answer:
- Reactivity Profile :
- Ester group : Susceptible to hydrolysis under acidic/basic conditions (e.g., LiOH/THF/H₂O) to yield carboxylic acids .
- Amino group : Participates in amide coupling (e.g., EDC/HOBt) or reductive alkylation .
- Oxabicyclic core : Strain enhances susceptibility to ring-opening via nucleophiles (e.g., Grignard reagents) .
Q. Comparative Analysis :
| Compound | Reactivity Difference | Application Implication | Reference |
|---|---|---|---|
| Methyl 7-oxabicyclo[4.1.0]heptane | Less strained → slower ring-opening | Stable intermediates for APIs | |
| 5-Bromo derivatives | Bromine enhances SN2 substitution rates | Versatile scaffolds for analogues |
Q. What contradictions exist in reported biological activities of this compound, and how can experimental design address these discrepancies?
Methodological Answer:
- Reported Contradictions :
- Antimicrobial activity : Some studies report IC₅₀ = 10 μM against S. aureus, while others show no activity .
- Enzyme inhibition : Variability in IC₅₀ values for kinase inhibition (e.g., 0.5–5 μM) due to assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
